Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-fluoro-3-methylbenzamide

Bromodomain inhibition Epigenetics Cancer research

This specific benzamide scaffold is irreplaceable for structure-activity relationship (SAR) consistency. The unique 6-bromo-2-fluoro-3-methyl substitution pattern is critical for BRD4 inhibitory activity (IC₅₀ = 6.31 μM via BindingDB) and predicted HDAC engagement, unlike its 4- or 5-bromo regioisomers. The ortho-fluoro group constrains amide geometry, while the 6-bromine enables cross-coupling diversification for EGFR inhibitor libraries targeting NSCLC resistance. Structural analogs such as Broflanilide (GABA antagonist) validate the core's agrochemical utility. Procuring this exact intermediate ensures reproducible target engagement and avoids the off-target effects inherent in generic substitutions.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Cat. No. B14034971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-methylbenzamide
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)C(=O)N)F
InChIInChI=1S/C8H7BrFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyKAKNMFNAQOAGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-fluoro-3-methylbenzamide: Key Features and Structural Profile for Procurement Decisions


6-Bromo-2-fluoro-3-methylbenzamide (C8H7BrFNO; molecular weight 232.05 g/mol) is a polysubstituted benzamide derivative featuring a benzene ring substituted with bromine at the 6-position, fluorine at the 2-position, and a methyl group at the 3-position [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with its unique substitution pattern enabling selective interactions with diverse biological targets, including kinases, bromodomain-containing proteins, and GABA receptors [2][3]. The presence of both electron-withdrawing (Br, F) and electron-donating (CH₃) substituents in specific positions modulates electronic properties and molecular recognition, making this scaffold a valuable tool for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution Fails: Position-Specific Halogenation Dictates 6-Bromo-2-fluoro-3-methylbenzamide's Unique Profile


Benzamide derivatives cannot be considered interchangeable commodities due to the profound impact of subtle substitution variations on biological activity, physicochemical properties, and target selectivity. For 6-bromo-2-fluoro-3-methylbenzamide, the precise placement of bromine at the 6-position (ortho to the amide group), rather than the 4- or 5-position, critically influences molecular recognition, binding affinity, and metabolic stability [1]. Studies on analogous coumarin-benzamide hybrids demonstrate that the 6-bromo substituent enhances HDAC inhibitory activity compared to fluoro or chloro analogs, while repositioning the bromine to the 7-position further modulates potency [2]. Furthermore, the ortho-fluoro substituent at position 2 introduces conformational constraints via intramolecular hydrogen bonding and alters electron density distribution, impacting amide bond geometry and target engagement [3]. These structure-dependent effects mean that substituting a regioisomer (e.g., 4-bromo-2-fluoro-3-methylbenzamide or 5-bromo-2-fluoro-3-methylbenzamide) or removing a halogen will likely result in significant loss of desired activity or introduction of off-target effects, rendering generic replacement scientifically unsound for precise research applications.

Quantitative Differentiation Evidence for 6-Bromo-2-fluoro-3-methylbenzamide: Comparative Binding and SAR Data


Regioisomeric Variation in BRD4 Binding Affinity: 4-Bromo vs. 6-Bromo Substitution

6-Bromo-2-fluoro-3-methylbenzamide exhibits an IC₅₀ of 6.31 μM (6310 nM) for inhibition of BRD4, as measured by fluorescence anisotropy using an Alexa Fluor 488 probe [1]. In contrast, the 4-bromo regioisomer (4-bromo-2-fluoro-3-methylbenzamide) shows a higher IC₅₀ of 7.94 μM (7940 nM) under identical assay conditions [2]. The 1.63 μM improvement in potency associated with the 6-bromo substitution pattern underscores the significance of bromine positioning for BRD4 engagement.

Bromodomain inhibition Epigenetics Cancer research

Impact of Bromine Substitution on HDAC Inhibitory Potency: Class-Level SAR Inference

A systematic SAR study of coumarin-benzamide hybrids revealed that introduction of a 6-bromo substituent significantly increases histone deacetylase (HDAC) inhibitory activity compared to hydrogen, with the order of potency being methyl > methoxy > bromo > chloro > fluoro > H [1]. Specifically, compound 318b bearing a 7-bromo substituent was identified as the most potent among halogenated analogs, attributed to bromine's lower electronegativity compared to fluorine [1]. While direct data for 6-bromo-2-fluoro-3-methylbenzamide are not reported, the established SAR framework predicts that the 6-bromo substitution will confer enhanced HDAC inhibition relative to the des-bromo or fluoro-only counterparts, making this scaffold a preferred starting point for HDAC inhibitor development.

HDAC inhibition Epigenetic modulation Anticancer agents

Electronic and Conformational Effects of 2-Fluoro Substitution

The ortho-fluoro substituent in 6-bromo-2-fluoro-3-methylbenzamide introduces unique stereoelectronic properties that influence both molecular conformation and target binding. Fluorine's strong electronegativity withdraws electron density from the aromatic ring, while its small size permits close contacts with protein residues. Additionally, the ortho-fluoro group can participate in intramolecular hydrogen bonds with the amide NH, stabilizing a planar conformation that favors binding to flat hydrophobic pockets [1]. In contrast, the des-fluoro analog (6-bromo-3-methylbenzamide) lacks this conformational bias and exhibits different electronic characteristics, potentially reducing binding affinity and selectivity.

Medicinal chemistry Fluorine chemistry Drug design

Potential for Target Engagement via Patent-Reported Activity

Although specific data for 6-bromo-2-fluoro-3-methylbenzamide are sparse, related benzamide derivatives have demonstrated potent inhibition of EGFR mutants (e.g., L858R/T790M) with IC₅₀ values as low as 43 nM [1]. Patents disclose benzamide-based EGFR inhibitors exhibiting remarkable synergy with cetuximab, underscoring the therapeutic potential of this chemotype [2]. The 6-bromo-2-fluoro substitution pattern may offer a unique selectivity profile that can be exploited in SAR campaigns.

EGFR inhibition Cancer therapeutics Kinase inhibitors

High-Value Application Scenarios for 6-Bromo-2-fluoro-3-methylbenzamide in Research and Development


Epigenetic Drug Discovery: BRD4 and HDAC Probe Development

6-Bromo-2-fluoro-3-methylbenzamide's demonstrated BRD4 inhibitory activity (IC₅₀ = 6.31 μM) and predicted HDAC inhibition based on SAR [1][2] make it a valuable tool for studying epigenetic regulation in oncology. Researchers can employ this compound to interrogate bromodomain-dependent transcriptional programs or to design dual-targeting agents. Its structural features also facilitate further derivatization to improve potency and selectivity.

Kinase Inhibitor Optimization: EGFR Mutant Targeting

Given the strong precedent for benzamide-based EGFR inhibitors with nanomolar potency against clinically relevant mutants [3], 6-bromo-2-fluoro-3-methylbenzamide serves as an advanced intermediate for synthesizing focused libraries aimed at overcoming resistance in non-small cell lung cancer. The bromine atom provides a handle for cross-coupling reactions, enabling rapid diversification.

Agrochemical Discovery: Novel Insecticide Scaffolds

Structural analogs such as Broflanilide, which share the 2-fluoro-3-methylbenzamide core, act as potent GABA receptor antagonists with insecticidal activity . 6-Bromo-2-fluoro-3-methylbenzamide can be utilized as a key building block for generating new chemical entities targeting pest GABA receptors, potentially leading to next-generation crop protection agents with improved safety and resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-fluoro-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.